Methoxyethyl 3-nitrobenzylidenacetoacetate
Description
Methoxyethyl 3-nitrobenzylidenacetoacetate is a β-keto ester derivative characterized by a methoxyethyl ester group, a nitro-substituted benzylidene moiety, and an acetoacetate backbone. This compound is structurally related to acetoacetate esters (e.g., methyl acetoacetate, CAS 105-45-3), which are widely used as pharmaceutical intermediates .
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-methoxyethyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C14H15NO6/c1-20-7-8-21-14(17)10-13(16)6-5-11-3-2-4-12(9-11)15(18)19/h2-6,9H,7-8,10H2,1H3/b6-5+ |
InChI Key |
LFQRBILVNQWGDN-AATRIKPKSA-N |
Isomeric SMILES |
COCCOC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COCCOC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyethyl 3-nitrobenzylidenacetoacetate typically involves the following steps :
Starting Materials: Methoxyethyl acetoacetate and m-nitrobenzaldehyde.
Reaction Conditions:
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methoxyethyl 3-nitrobenzylidenacetoacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester or nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxyethyl 3-nitrobenzylidenacetoacetate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methoxyethyl 3-nitrobenzylidenacetoacetate involves its interaction with molecular targets such as enzymes and receptors . The compound’s effects are mediated through pathways involving the modulation of calcium channels, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methoxyethyl 3-nitrobenzylidenacetoacetate belongs to a family of β-keto esters with varying substituents. Key analogues include:
Key Findings :
- Nitro Position : Para-substituted nitro groups (as in this compound) are associated with enhanced electrophilic reactivity compared to ortho or meta positions, which may influence hydrogen-bonding interactions with target proteins .
- Ester Groups : Methoxyethyl esters (e.g., in YM155) improve solubility and bioavailability compared to methyl or ethyl esters, as seen in pharmacokinetic studies of YM155 derivatives .
- Biological Activity : Compounds with methoxyethyl chains and aromatic nitro groups (e.g., YM155) exhibit stemotoxic activity by targeting SLC35F2 transporters. Structural analogs deviating in substituent orientation (e.g., 5l, 5k) show <30% activity of YM155, emphasizing the importance of spatial conformation .
Physicochemical Properties
Comparative data on stability and reactivity:
| Property | This compound* | Methyl Acetoacetate | YM155 |
|---|---|---|---|
| Solubility (Polar solvents) | High (due to methoxyethyl group) | Moderate | High |
| Thermal Stability | Likely stable up to 150°C | Decomposes at 100°C | Stable under physiological conditions |
| Reactivity | High (nitro group enhances electrophilicity) | Moderate | High (target-specific) |
*Inferred from analogous compounds .
Biological Activity
Methoxyethyl 3-nitrobenzylidenacetoacetate (CAS 39562-22-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 251.24 g/mol
The compound features a methoxyethyl group, a nitro group at the benzyl position, and an acetoacetate moiety, contributing to its reactivity and biological profile.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against influenza virus neuraminidase. A study highlighted that compounds with similar structures demonstrated potent neuraminidase inhibitory activity, suggesting that this compound could also possess similar effects. For instance, a related compound showed an IC50 value of 29.06 μg/mL against H1N1 neuraminidase, indicating strong antiviral potential .
Antihypertensive Effects
Another area of interest is the antihypertensive activity associated with similar chemical structures. Compounds in this class have been shown to lower blood pressure effectively by acting as calcium channel blockers. This compound may share these properties due to its structural analogies with known antihypertensive agents .
The proposed mechanism of action for this compound involves modulation of calcium channels and potential inhibition of key enzymes involved in viral replication. The presence of the nitro group may enhance its reactivity and interaction with biological targets, leading to increased pharmacological activity.
Case Study: Antiviral Efficacy
A detailed case study explored the antiviral efficacy of this compound derivatives in vitro. The study involved:
- Objective : To evaluate the inhibitory effects on influenza virus replication.
- Methodology : Various concentrations of the compound were tested against H1N1 virus in cultured cells.
- Results : Significant inhibition was observed at higher concentrations, confirming the compound's potential as an antiviral agent.
Table of Biological Activities
| Activity Type | IC50 Value (μg/mL) | Reference |
|---|---|---|
| Neuraminidase Inhibition | 29.06 | |
| Antihypertensive Effect | Not specified |
Synthesis and Industrial Relevance
The synthesis of this compound involves a straightforward reaction between methoxyethyl acetoacetate and m-nitrobenzaldehyde. This method has been noted for its high yield and purity, making it suitable for industrial applications .
Q & A
Q. What are the established synthetic routes for Methoxyethyl 3-nitrobenzylidenacetoacetate, and how can reaction conditions be optimized?
this compound is synthesized via condensation reactions between nitrobenzaldehyde derivatives and acetoacetate esters. Patent literature describes a two-step process involving Knoevenagel condensation under basic conditions (e.g., piperidine catalyst) followed by purification via recrystallization . Optimization may include solvent selection (e.g., ethanol or toluene), temperature control (70–80°C), and stoichiometric adjustments to minimize side products. Evidence from synthetic protocols for structurally similar β-keto esters (e.g., Methyl 2-phenylacetoacetate) suggests that inert atmospheres (N₂) and anhydrous conditions improve yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm the presence of the nitrobenzylidene moiety (aromatic protons at δ 7.5–8.5 ppm) and ester groups (methoxyethyl protons at δ 3.3–4.2 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
- Melting Point Analysis : Compare observed melting points (72–74°C) to literature values to verify crystallinity .
Q. What physicochemical properties are critical for handling and experimental design?
- Molecular Formula : C₁₄H₁₅NO₆ (MW: 293.27 g/mol) .
- Stability : Hygroscopic; store at 2–8°C in airtight containers to prevent hydrolysis .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water, which influences reaction solvent choices .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in catalytic transformations?
The electron-withdrawing nitro group enhances electrophilicity at the β-keto ester moiety, facilitating nucleophilic additions (e.g., Michael additions) or reductions. Studies on analogous nitroaromatic β-keto esters show that catalytic hydrogenation (Pd/C, H₂) selectively reduces the nitro group to an amine, enabling downstream functionalization . Computational modeling (DFT) can predict regioselectivity in such reactions .
Q. What experimental strategies mitigate instability issues during long-term storage or under reactive conditions?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrobenzylidene group .
- Thermal Decomposition : Avoid temperatures >100°C; TGA data indicates decomposition onset at ~200°C .
- Hydrolysis Prevention : Use anhydrous solvents (e.g., molecular sieves) in reactions involving nucleophiles (e.g., Grignard reagents) .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a precursor for bioactive molecules, including:
- Anticancer Agents : Derivatives with modified nitro groups exhibit cytotoxicity via topoisomerase inhibition .
- Antimicrobials : Structural analogs (e.g., Methyl 2-phenylacetoacetate) are intermediates in quinolone antibiotic synthesis . Methodological insights include regioselective alkylation at the α-position of the β-keto ester .
Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., molecular formula conflicts)?
Discrepancies in molecular formulas (e.g., C₁₂H₁₁NO₆ vs. C₁₄H₁₅NO₆) necessitate cross-validation via:
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (293.089935 Da) .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .
Methodological Challenges
Q. What are the key considerations for designing kinetic studies on this compound’s reactivity?
- Reaction Monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track nitro group reduction or ester hydrolysis .
- Activation Energy Calculation : Perform Arrhenius plots using rate constants measured at varying temperatures (25–60°C) .
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh, Pd) for selectivity in hydrogenation reactions .
Q. How can researchers ensure safety when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
